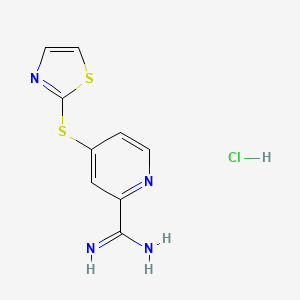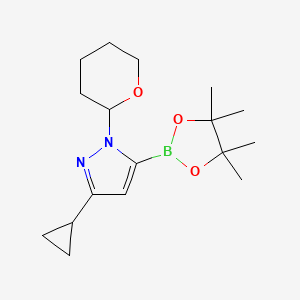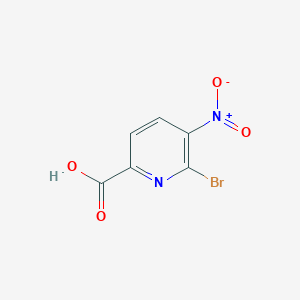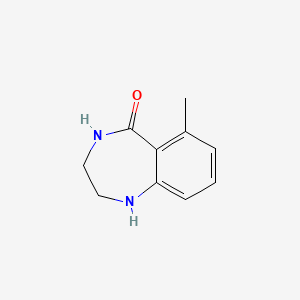
5-Bromo-2-butoxy-1,3-difluorobenzene
Übersicht
Beschreibung
5-Bromo-2-butoxy-1,3-difluorobenzene is a halogenated organic compound . It is a fluorinated derivative of 2-butoxy-1,3-difluorobenzene, and its bromine derivative. The compound has been used in different organic transformations because of its unique properties.
Synthesis Analysis
The synthesis of 5-Bromo-2-butoxy-1,3-difluorobenzene involves several steps. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-butoxy-1,3-difluorobenzene is C10H11BrF2O . The InChI code is 1S/C10H11BrF2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 .Chemical Reactions Analysis
5-Bromo-2-butoxy-1,3-difluorobenzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The gas-phase copyrolysis of tetrafluoroethylene and buta-1,3-diene in a flow tube reactor at 490–510 °C gives 3,3,4,4-tetrafluorocyclohex-1-ene, which is selectively converted to 1-bromo- or 1-chloro-2,3-difluorobenzene via intermediate steps of halogenation and dehydrohalogenation .Physical And Chemical Properties Analysis
5-Bromo-2-butoxy-1,3-difluorobenzene is a colorless to yellow to brown liquid . Its molecular weight is 265.1 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Functionalization
- The versatility of organometallic methods allows for the selective conversion of difluorobenzene derivatives into various benzoic acids and bromobenzoic acids through regioflexible substitution, demonstrating the compound's potential as a building block in organic synthesis (Schlosser & Heiss, 2003).
- Studies on the photo-fragmentation of bromo-difluorobenzene reveal insights into reaction coordinates combining bond stretch and out-of-plane bending, indicating potential applications in photochemistry and molecular design (Borg, 2007).
Materials Science and Catalyst Development
- The preparation of nitro aromatic ethers through ultrasound-assisted phase-transfer catalysis showcases the compound's role in synthesizing key intermediates for materials science applications (Harikumar & Rajendran, 2014).
- The synthesis of electrophosphorescent intermediates involving bromo-difluorobenzene derivatives highlights their importance in developing materials for electronic and photonic devices (Kong-qiang, 2005).
Wirkmechanismus
Mode of Action
The mode of action of 5-Bromo-2-butoxy-1,3-difluorobenzene is likely to involve electrophilic aromatic substitution . In this process, an electrophile (a molecule attracted to electrons) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . The exact nature of this interaction would depend on the specific target molecule.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-butoxy-1,3-difluorobenzene can be influenced by various environmental factors. These may include the pH and temperature of the body’s internal environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .
Safety and Hazards
5-Bromo-2-butoxy-1,3-difluorobenzene is a hazardous substance. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .
Relevant Papers There are several peer-reviewed papers related to 5-Bromo-2-butoxy-1,3-difluorobenzene . These papers provide more detailed information about the compound and its applications. For more specific information, you may want to refer to these papers directly.
Eigenschaften
IUPAC Name |
5-bromo-2-butoxy-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTLKHLHBNMIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-butoxy-1,3-difluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



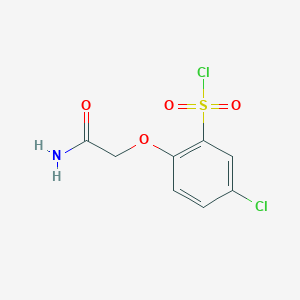




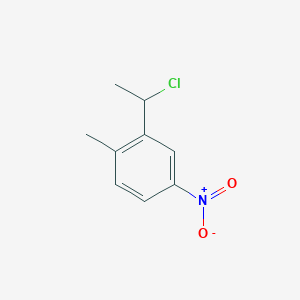

![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)
![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)
